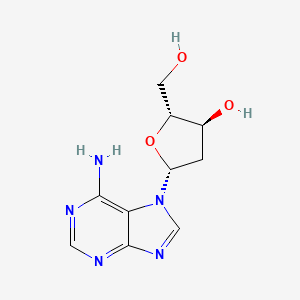![molecular formula C14H17NOS2 B13906478 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one typically involves multi-step reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates to form the corresponding thiazolidinone derivatives . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones. These products can have different biological activities and applications.
Applications De Recherche Scientifique
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being studied for its potential use in the treatment of diseases such as diabetes and cancer.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or proteins involved in disease pathways, leading to therapeutic effects. For example, it may inhibit protein kinases or other enzymes involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
- 2-sulfanylidene-1,3-thiazolidin-4-one
- 5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Uniqueness
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its benzyl group and thiazolidinone ring contribute to its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C14H17NOS2 |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one |
InChI |
InChI=1S/C14H17NOS2/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m0/s1 |
Clé InChI |
AMZCWZOAAFEEHU-LBPRGKRZSA-N |
SMILES isomérique |
CCCC(=O)N1[C@H](CSC1=S)CC2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)N1C(CSC1=S)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)




![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)
